N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine
Overview
Description
N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine: is a chemical compound with the molecular formula C11H14Cl3NO and a molecular weight of 282.59 g/mol . This compound is a metabolite of Prochloraz, a widely used imidazole fungicide . It is primarily used in environmental testing and research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine typically involves the reaction of 2,4,6-trichlorophenol with ethylene oxide to form 2-(2,4,6-trichlorophenoxy)ethanol. This intermediate is then reacted with propylamine under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory methods, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides.
Major Products:
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine is not extensively studied. as a metabolite of Prochloraz, it may share similar pathways. Prochloraz inhibits the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to antifungal effects .
Comparison with Similar Compounds
Prochloraz: The parent compound, widely used as a fungicide.
N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine hydrochloride: A hydrochloride salt form of the compound.
2-(2,4,6-Trichlorophenoxy)ethanol: An intermediate in the synthesis of the compound.
Uniqueness: this compound is unique due to its specific structure and its role as a metabolite of Prochloraz. Its chemical properties and reactivity make it valuable in various research and industrial applications .
Properties
IUPAC Name |
N-[2-(2,4,6-trichlorophenoxy)ethyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl3NO/c1-2-3-15-4-5-16-11-9(13)6-8(12)7-10(11)14/h6-7,15H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFQSOIBYICELN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCOC1=C(C=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90891606 | |
Record name | N-[2-(2,4,6-trichlorophenoxy)ethyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90891606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67747-01-7 | |
Record name | N-[2-(2,4,6-Trichlorophenoxy)ethyl]-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67747-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-(2,4,6-Trichlorophenoxy)ethyl)propylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067747017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-(2,4,6-trichlorophenoxy)ethyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90891606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-(2,4,6-trichlorophenoxy)ethyl]propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.884 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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